molecular formula C22H18 B162261 (Z,Z)-m-Distyrylbenzene CAS No. 1725-77-5

(Z,Z)-m-Distyrylbenzene

Cat. No. B162261
CAS RN: 1725-77-5
M. Wt: 282.4 g/mol
InChI Key: BJZZCHRYTNIBCS-RYOQUFEFSA-N
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Description

(Z,Z)-m-Distyrylbenzene is a type of organic compound that belongs to the family of stilbenes. It has a chemical formula of C20H18 and a molecular weight of 258.36 g/mol. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of (Z,Z)-m-Distyrylbenzene is not fully understood. However, it is believed to act as a photosensitizer, absorbing light energy and transferring it to other molecules, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress, leading to cell death in cancer cells.

Biochemical And Physiological Effects

(Z,Z)-m-Distyrylbenzene has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. Studies have shown that (Z,Z)-m-Distyrylbenzene can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and protect neurons from oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of (Z,Z)-m-Distyrylbenzene is its ease of synthesis and high yield. This makes it a cost-effective compound for laboratory experiments. However, (Z,Z)-m-Distyrylbenzene has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of (Z,Z)-m-Distyrylbenzene. One direction is the development of new synthesis methods that can improve the yield and solubility of the compound. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of (Z,Z)-m-Distyrylbenzene and its effects on different cell types.

Synthesis Methods

(Z,Z)-m-Distyrylbenzene can be synthesized using various methods, including Suzuki-Miyaura coupling, Heck coupling, and Wittig reaction. The most commonly used method is the Suzuki-Miyaura coupling method, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst. This method has been proven to be efficient and reliable, providing a high yield of (Z,Z)-m-Distyrylbenzene.

Scientific Research Applications

(Z,Z)-m-Distyrylbenzene has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and biomedical engineering. In organic electronics, (Z,Z)-m-Distyrylbenzene has been used as a building block for the synthesis of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). In optoelectronics, (Z,Z)-m-Distyrylbenzene has been used as a sensitizer for dye-sensitized solar cells (DSSCs). In biomedical engineering, (Z,Z)-m-Distyrylbenzene has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.

properties

CAS RN

1725-77-5

Product Name

(Z,Z)-m-Distyrylbenzene

Molecular Formula

C22H18

Molecular Weight

282.4 g/mol

IUPAC Name

1,3-bis[(Z)-2-phenylethenyl]benzene

InChI

InChI=1S/C22H18/c1-3-8-19(9-4-1)14-16-21-12-7-13-22(18-21)17-15-20-10-5-2-6-11-20/h1-18H/b16-14-,17-15-

InChI Key

BJZZCHRYTNIBCS-RYOQUFEFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C2=CC(=CC=C2)/C=C\C3=CC=CC=C3

SMILES

C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C=CC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C=CC3=CC=CC=C3

Origin of Product

United States

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